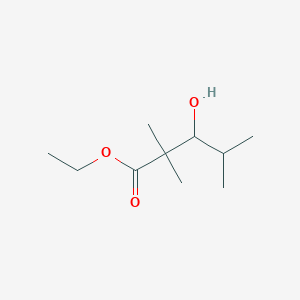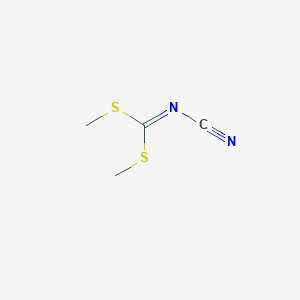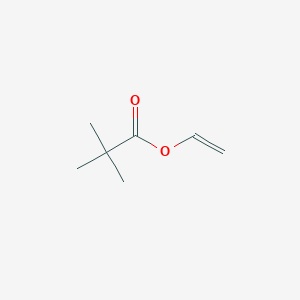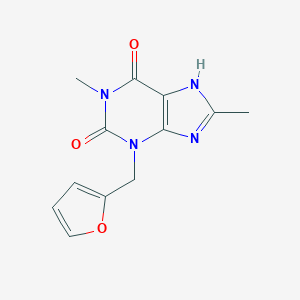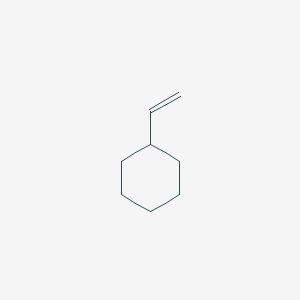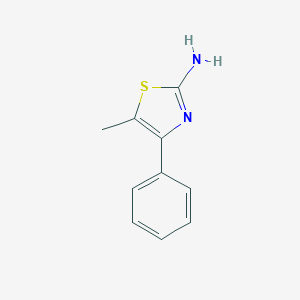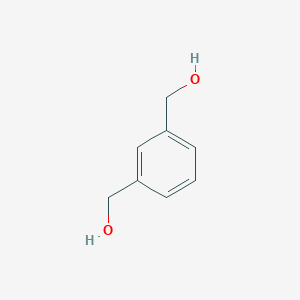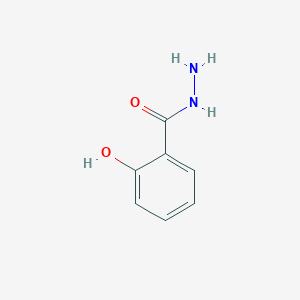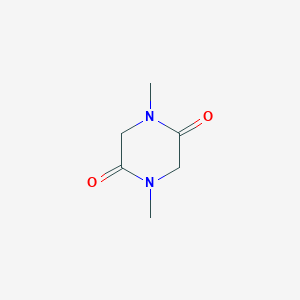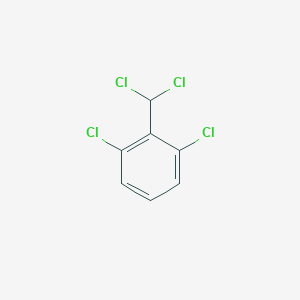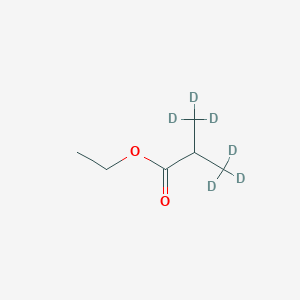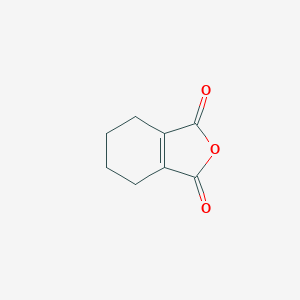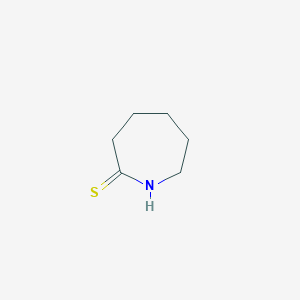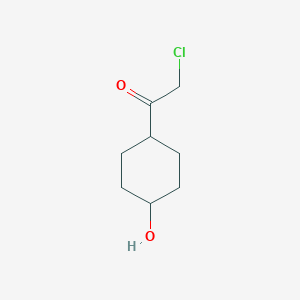
2-Chloro-1-(4-hydroxycyclohexyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(4-hydroxycyclohexyl)ethanone, also known as ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It belongs to the propionic acid class of NSAIDs and is structurally related to ibuprofen and naproxen. Ketoprofen is available in both oral and topical formulations and is often used in the management of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.
Wirkmechanismus
Ketoprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of inflammation, pain, and fever. By inhibiting the production of prostaglandins, 2-Chloro-1-(4-hydroxycyclohexyl)ethanone reduces inflammation, pain, and fever.
Biochemische Und Physiologische Effekte
Ketoprofen has several biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has been shown to reduce the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. Ketoprofen also has a mild anticoagulant effect, which can increase the risk of bleeding in some patients.
Vorteile Und Einschränkungen Für Laborexperimente
Ketoprofen has several advantages for use in lab experiments, including its well-established mechanism of action and its availability in both oral and topical formulations. However, 2-Chloro-1-(4-hydroxycyclohexyl)ethanone also has several limitations, including its potential for adverse effects, such as gastrointestinal bleeding and renal toxicity, and its limited efficacy in some patients.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone, including its potential use in the treatment of cancer and its potential for the development of new NSAIDs with improved efficacy and safety profiles. Additionally, further research is needed to better understand the mechanisms of action of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone and its potential for the treatment of other inflammatory conditions, such as asthma and inflammatory bowel disease.
Synthesemethoden
Ketoprofen can be synthesized by several methods, including the Friedel-Crafts acylation reaction, the Claisen condensation reaction, and the Grignard reaction. The most commonly used method for the synthesis of 2-Chloro-1-(4-hydroxycyclohexyl)ethanone is the Friedel-Crafts acylation reaction, which involves the reaction of 2-chloroacetophenone with cyclohexanone in the presence of aluminum chloride as a catalyst.
Wissenschaftliche Forschungsanwendungen
Ketoprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to pain, inflammation, and fever. Ketoprofen has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
CAS-Nummer |
128882-60-0 |
|---|---|
Produktname |
2-Chloro-1-(4-hydroxycyclohexyl)ethanone |
Molekularformel |
C8H13ClO2 |
Molekulargewicht |
176.64 g/mol |
IUPAC-Name |
2-chloro-1-(4-hydroxycyclohexyl)ethanone |
InChI |
InChI=1S/C8H13ClO2/c9-5-8(11)6-1-3-7(10)4-2-6/h6-7,10H,1-5H2 |
InChI-Schlüssel |
WZCWZNJBKKXOHZ-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1C(=O)CCl)O |
Kanonische SMILES |
C1CC(CCC1C(=O)CCl)O |
Synonyme |
Ethanone, 2-chloro-1-(4-hydroxycyclohexyl)-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



